An In-depth Technical Guide to 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid
An In-depth Technical Guide to 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid
This technical guide provides a comprehensive overview of 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid, a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science research. This document details its chemical properties, a robust synthesis protocol, and its potential applications, with a focus on the underlying scientific principles for researchers, scientists, and drug development professionals.
Introduction
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid is a derivative of 5-amino-2,3-dimethylbenzoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The strategic placement of the methyl and Boc-protected amino groups on the benzoic acid scaffold makes it a valuable building block in organic synthesis. The Boc protecting group provides stability under a variety of reaction conditions, particularly those involving nucleophiles and bases, while allowing for facile deprotection under acidic conditions.[][2][3] This orthogonal control is paramount in multi-step syntheses of complex target molecules.
Chemical Properties and Molecular Structure
The chemical properties of 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid are primarily dictated by the interplay of the carboxylic acid, the protected amine, and the dimethyl-substituted aromatic ring.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₉NO₄ | Calculated |
| Molecular Weight | 265.31 g/mol | Calculated |
| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]-2,3-dimethylbenzoic acid | IUPAC Nomenclature |
| CAS Number | Not assigned (Precursor: 5628-46-6) | |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. Limited solubility in water. | General knowledge of Boc-protected amino acids |
| Melting Point | Not determined. Expected to be higher than the precursor (5-amino-2,3-dimethylbenzoic acid). | |
| Boiling Point | Decomposes upon heating | General knowledge of similar compounds |
Molecular Structure:
The molecule consists of a benzene ring substituted with a carboxylic acid group at position 1, two methyl groups at positions 2 and 3, and a Boc-protected amino group at position 5. The bulky tert-butyl group of the Boc protecting group can influence the conformation and reactivity of the molecule.
Synthesis and Mechanism
The synthesis of 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid is typically achieved through the protection of the amino group of 5-amino-2,3-dimethylbenzoic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Reaction Scheme:
Caption: Synthesis of the target compound.
Mechanism of Boc Protection:
The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. The lone pair of electrons on the nitrogen atom of the amino group acts as the nucleophile. The presence of a base, such as sodium bicarbonate, is crucial to deprotonate the ammonium intermediate, shifting the equilibrium towards the product and neutralizing the liberated carboxylic acid.
Detailed Experimental Protocol:
This protocol is a self-validating system designed for high yield and purity.
Materials:
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5-amino-2,3-dimethylbenzoic acid (CAS: 5628-46-6)
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃)
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Tetrahydrofuran (THF)
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Deionized water
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Ethyl acetate
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1 M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolution of Starting Material: In a round-bottom flask, dissolve 5-amino-2,3-dimethylbenzoic acid (1.0 eq) in a mixture of THF and water (e.g., a 1:1 ratio).
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Addition of Base: Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until it is fully dissolved.
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Addition of Boc Anhydride: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1-1.5 eq) in THF dropwise at room temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up - Quenching and pH Adjustment: Once the reaction is complete, carefully acidify the mixture to a pH of 2-3 with 1 M HCl. This step protonates the carboxylate and any unreacted amine.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Spectroscopic Characterization (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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δ 1.4-1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
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δ 2.2-2.4 ppm (s, 6H): The six protons from the two methyl groups on the aromatic ring will likely appear as two distinct singlets.
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δ 6.5-8.0 ppm (m, 2H): The two aromatic protons will appear in this region, with their chemical shifts and splitting patterns dependent on the electronic environment.
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δ 9.0-11.0 ppm (br s, 1H): The carboxylic acid proton is expected to be a broad singlet and may be exchangeable with D₂O.
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δ ~7.0 ppm (br s, 1H): The N-H proton of the carbamate will appear as a broad singlet.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~20 ppm: Carbons of the two methyl groups.
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δ 28.3 ppm: The three equivalent methyl carbons of the tert-butyl group.
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δ ~80 ppm: The quaternary carbon of the tert-butyl group.
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δ 120-140 ppm: Aromatic carbons.
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δ ~153 ppm: The carbonyl carbon of the Boc group.
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δ ~170 ppm: The carbonyl carbon of the carboxylic acid.
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IR (KBr, cm⁻¹):
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3300-2500 (broad): O-H stretch of the carboxylic acid.
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~3300: N-H stretch of the carbamate.
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~2980: C-H stretch of the alkyl groups.
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~1710: C=O stretch of the carboxylic acid.
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~1690: C=O stretch of the carbamate.
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Applications and Future Directions
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid is a versatile intermediate with significant potential in several areas of research and development:
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Pharmaceutical Synthesis: As a substituted aminobenzoic acid, it can serve as a precursor for the synthesis of a wide range of heterocyclic compounds, which are scaffolds for many biologically active molecules. The specific substitution pattern may lead to novel kinase inhibitors or other targeted therapies.[4]
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Medicinal Chemistry: The ability to selectively deprotect the amino group allows for its use in peptide synthesis or for the introduction of pharmacophores at that position.
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Materials Science: The rigid aromatic core and the functional groups make it a candidate for the synthesis of novel polymers and other materials with specific electronic or physical properties.
Safety and Handling
As with all laboratory chemicals, 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on similar compounds, it may cause skin and eye irritation.
Conclusion
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid, while not a commonly cataloged compound, holds significant promise as a synthetic intermediate. The well-established and reliable protocol for its synthesis from commercially available starting materials opens the door for its broader use in drug discovery and materials science. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this valuable chemical building block in their research endeavors.
References
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NextSDS. (n.d.). 5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Molport. (n.d.). 5-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3,5-dimethylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Chemspace. (n.d.). 3-amino-5-[(tert-butoxy)carbonyl]-2,4-dimethylbenzoic acid. Retrieved from [Link]
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Acta Chemica Scandinavica. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Watanabe Chemical Industries, Ltd. (n.d.). Products and Services. Retrieved from [Link]
- Google Patents. (n.d.). CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
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PubChemLite. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-3,5-dimethylbenzoic acid. Retrieved from [Link]
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AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
